molecular formula C10H7IN2O3 B11121286 N'-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide

N'-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide

Cat. No.: B11121286
M. Wt: 330.08 g/mol
InChI Key: DJESBFMTYCJKPN-WUXMJOGZSA-N
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Description

N’-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide is a synthetic organic compound characterized by the presence of two furan rings and an iodine atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide typically involves the condensation reaction between 5-iodofurfural and furan-2-carbohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:

5-iodofurfural+furan-2-carbohydrazideN’-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide\text{5-iodofurfural} + \text{furan-2-carbohydrazide} \rightarrow \text{N'-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide} 5-iodofurfural+furan-2-carbohydrazide→N’-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The imine group can be reduced to form the corresponding amine.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N’-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting microbial infections or cancer.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel organic materials with specific electronic or optical properties.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism by which N’-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide exerts its effects depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The iodine atom and furan rings can participate in various interactions, including hydrogen bonding and π-π stacking, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(5-bromofuran-2-yl)methylidene]furan-2-carbohydrazide
  • N’-[(E)-(5-chlorofuran-2-yl)methylidene]furan-2-carbohydrazide
  • N’-[(E)-(5-fluorofuran-2-yl)methylidene]furan-2-carbohydrazide

Uniqueness

N’-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide is unique due to the presence of the iodine atom, which can significantly influence its reactivity and interactions. The iodine atom is larger and more polarizable than other halogens, potentially enhancing the compound’s ability to participate in specific chemical reactions and interactions.

This detailed overview provides a comprehensive understanding of N’-[(E)-(5-iodofuran-2-yl)methylidene]furan-2-carbohydrazide, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C10H7IN2O3

Molecular Weight

330.08 g/mol

IUPAC Name

N-[(E)-(5-iodofuran-2-yl)methylideneamino]furan-2-carboxamide

InChI

InChI=1S/C10H7IN2O3/c11-9-4-3-7(16-9)6-12-13-10(14)8-2-1-5-15-8/h1-6H,(H,13,14)/b12-6+

InChI Key

DJESBFMTYCJKPN-WUXMJOGZSA-N

Isomeric SMILES

C1=COC(=C1)C(=O)N/N=C/C2=CC=C(O2)I

Canonical SMILES

C1=COC(=C1)C(=O)NN=CC2=CC=C(O2)I

Origin of Product

United States

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